(Z)-Hex-3-enyl pivalate

Hydrolytic stability Ester prodrugs Structure-stability relationship

(Z)-Hex-3-enyl pivalate (CAS 84604-59-1) is a pivalate ester of the unsaturated C6 alcohol (Z)-3-hexen-1-ol (cis-3-hexenol), a well-known green-leaf volatile (GLV). The compound bears the distinctive 2,2-dimethylpropanoate (pivalate) acyl group, which introduces significant steric bulk adjacent to the ester carbonyl.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 84604-59-1
Cat. No. B12659254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Hex-3-enyl pivalate
CAS84604-59-1
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCC=CCCOC(=O)C(C)(C)C
InChIInChI=1S/C11H20O2/c1-5-6-7-8-9-13-10(12)11(2,3)4/h6-7H,5,8-9H2,1-4H3/b7-6-
InChIKeyJGXBXELJDMGEAB-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (Z)-Hex-3-enyl Pivalate (CAS 84604-59-1) – A Specialized Green-Leaf-Volatile Ester for Research & Formulation


(Z)-Hex-3-enyl pivalate (CAS 84604-59-1) is a pivalate ester of the unsaturated C6 alcohol (Z)-3-hexen-1-ol (cis-3-hexenol), a well-known green-leaf volatile (GLV) [1]. The compound bears the distinctive 2,2-dimethylpropanoate (pivalate) acyl group, which introduces significant steric bulk adjacent to the ester carbonyl . This steric feature fundamentally differentiates the compound from common short-chain fatty acid esters of hexenol—such as the acetate or butyrate—by conferring markedly different hydrolytic stability, volatility, and lipophilicity. The (Z)-configuration of the double bond is identical to that of naturally occurring GLVs, making the compound particularly relevant for chemical ecology, plant volatile signaling research, and fragrance/flavor reconstruction studies where authentic odor character and controlled release are critical [1][2].

Why (Z)-Hex-3-enyl Pivalate Cannot Be Simply Swapped with Other Hexenyl or Pivalate Esters in Fragrance, Flavor, or Chemical Ecology Studies


In-class substitution of (Z)-hex-3-enyl pivalate with (Z)-hex-3-enyl acetate, hexyl pivalate, or even the (E)-geometric isomer introduces systematic departures in hydrolysis rate, vapor pressure, logP, and olfactory character that are large enough to alter key outcomes—whether the endpoint is headspace release kinetics, substantivity on skin, or seed volatile chemoreception [1]. The pivalate ester withstands hydrolytic degradation far longer than an acetate, while its elevated logP and reduced vapor pressure simultaneously depress flash-off and extend tenacity relative to lower-molecular-weight esters [2][3]. Conversely, substituting the unsaturated (Z)-hexenyl chain with a saturated hexyl chain eliminates the double-bond geometry that underlies the distinct green, cucumber–melon character reported for the target compound [1][4]. The quantitative evidence below demonstrates that these three structural elements—pivalate head, (Z)-configured double bond, and C6 carbon backbone—are not independently adjustable without measurable consequences for performance.

Head-to-Head Quantitative Differentiation of (Z)-Hex-3-enyl Pivalate from Its Closest Analogs


Hydrolytic Stability: Pivalate vs. Acetate Ester – A Class-Level Comparison from Propranolol Prodrug Studies

The pivalate ester group confers markedly greater resistance to chemical and enzymatic hydrolysis than a simple acetate. In a controlled study of propranolol prodrug esters, the hydrolysis rate in phosphate buffer (pH 7.4, 37 °C) followed the order acetate > propionate > butyrate > succinate > pivalate, with pivalate being the slowest-hydrolyzing ester examined [1]. Applied to (Z)-hex-3-enyl pivalate, this class-level inference predicts that the compound will survive aqueous formulation and biological media significantly longer than the analogous (Z)-hex-3-enyl acetate, directly impacting product shelf-life and in-use odor longevity.

Hydrolytic stability Ester prodrugs Structure-stability relationship

Vapor Pressure and Volatility: (Z)-Hex-3-enyl Pivalate vs. (Z)-Hex-3-enyl Acetate

Estimated vapor pressure at 25 °C is 0.081 mmHg for (Z)-hex-3-enyl pivalate [1], compared to 1.2–1.6 mmHg for (Z)-hex-3-enyl acetate . This approximately 15- to 20-fold lower vapor pressure indicates that the pivalate ester will evaporate substantially more slowly from a fragrance or experimental delivery matrix, translating into longer headspace presence and greater substantivity on skin or blotter. This difference is consistent with the higher boiling point of the pivalate (226–227 °C [1]) versus the acetate (174–176 °C ).

Vapor pressure Volatility Fragrance substantivity

Lipophilicity (logP) Comparison: (Z)-Hex-3-enyl Pivalate vs. (Z)-Hex-3-enyl Acetate

The computed logP (octanol–water partition coefficient) of (Z)-hex-3-enyl pivalate is 3.64 [1], whereas (Z)-hex-3-enyl acetate has a logP of 2.3–2.6 [2]. This difference of >1 log unit implies that the pivalate ester is approximately 10–25× more lipophilic. Higher logP correlates with improved skin and textile substantivity, slower wash-off, and altered olfactory perception due to differential partitioning in fragrance formulations. The pivalate ester is thus predicted to remain in the organic phase of a formulation or biological membrane longer than the acetate.

LogP Hydrophobicity Skin substantivity Partitioning

Olfactory Character Differentiation: (Z)-Hex-3-enyl Pivalate vs. (Z)-Hex-3-enyl Acetate

Sensory evaluation data for (Z)-hex-3-enyl pivalate (1% solution) describe a complex profile of green and fatty notes with cucumber, vegetable, and melon-peel fruitiness, accompanied by slight floral and green-tea undertones [1]. In contrast, (Z)-hex-3-enyl acetate is consistently described as a bright, sharp, grassy-green, fruity (apple, banana) note with a lower odor detection threshold (~1–2 µg/L in water) [2]. The pivalate ester offers a softer, more blended green character suited to compositions where the aggressive green impact of the acetate is undesirable.

Odor profile Green-leaf volatile Flavor chemistry

Geometric Isomer Specificity: (Z)- vs. (E)-Hex-3-enyl Pivalate

The (Z)-isomer of hex-3-enyl pivalate carries the same double-bond geometry found in naturally emitted green-leaf volatiles [1], while the (E)-isomer is rarely detected in nature and has been associated with an altered odor character in related alkenol series—shifting from grassy-green to more citrus-like, soapy nuances with increasing chain length [2]. Although direct comparative odor data for the two pivalate geometric isomers are not available in the public domain, the class-level precedent from (Z)- and (E)-3-hexen-1-ol and their acetate esters demonstrates that isomer configuration profoundly influences both olfactory quality and biological receptor recognition. Procurement of the (Z)-isomer ensures fidelity to natural GLV signaling pathways in plant–insect interaction studies and authentic green-note reconstitution in flavor/fragrance applications.

Geometric isomer Cis-trans isomerism Green-leaf volatile stereochemistry

When to Choose (Z)-Hex-3-enyl Pivalate (CAS 84604-59-1) Over Alternatives – Evidence-Based Application Scenarios


Long-Lasting Fragrance Formulations Requiring Extended Green-Note Substantivity

In fine fragrance and personal-care product development, (Z)-hex-3-enyl pivalate should be selected over (Z)-hex-3-enyl acetate when the formulation requires a sustained green, cucumber–melon character that persists well into the heart and dry-down phases. The compound’s ~15–20× lower vapor pressure (0.081 mmHg vs. 1.2–1.6 mmHg) and logP elevated by >1 unit (3.64 vs. 2.3–2.6) predict significantly slower flash-off and greater retention on skin and fabric relative to the acetate [1]. Perfumers can leverage these properties to reduce top-note dominance and achieve a smoother green transition without resorting to high-dose fixatives that may distort the odor profile.

Chemical Ecology Studies Involving Slow-Release of Green-Leaf Volatiles

For plant–insect interaction studies, seed priming experiments, or tri-trophic volatile signaling research, the slow hydrolysis and low volatility of (Z)-hex-3-enyl pivalate make it a superior choice over the acetate. The pivalate ester’s demonstrated hydrolytic stability (class-level evidence: pivalate ≪ acetate hydrolysis rate) [2] ensures that the compound remains intact in aqueous or humid experimental environments longer, providing a consistent (Z)-3-hexenyl signal over extended observation periods. Its elevated logP also favors partitioning into waxy plant cuticles or insect olfactory sensilla, potentially enhancing biological relevance.

Authentic Natural Green-Note Reconstitution in Flavor Research

Flavorists aiming to reconstruct the authentic green, cucumber, and melon-peel notes characteristic of freshly damaged plant tissue should consider (Z)-hex-3-enyl pivalate as a complement to the more common (Z)-hex-3-enyl acetate. While the acetate delivers an immediate, sharp green impact with a low odor detection threshold (1–2 µg/L), the pivalate ester contributes a softer, more blended green-fatty-fruity profile that rounds out the composition and provides mid-palate depth [3]. Its taste characteristics at 1–5 mg/kg include apple, berry, cherry, and watermelon nuances not found in the acetate, offering differential value in complex fruit and vegetable flavor formulations [3].

Stereochemically Defined Reference Standards for Analytical Chemistry

Analytical laboratories developing GC–MS or sensory methods for green-leaf volatile profiling should procure the (Z)-isomer of hex-3-enyl pivalate specifically, rather than a mixed or unspecified isomer preparation. The (Z)-configuration is the biologically relevant form found in nature; the (E)-isomer may co-elute or exhibit different mass spectral fragmentations and a divergent odor character [4]. Using the geometrically pure (Z)-standard ensures accurate identification and quantification in complex natural product extracts and avoids misassignment of chromatographic peaks.

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